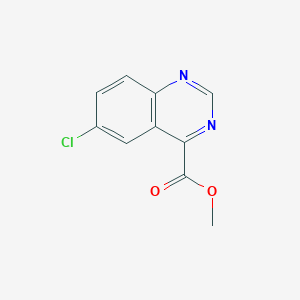

Methyl 6-chloroquinazoline-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-chloroquinazoline-4-carboxylate is a heterocyclic organic compound featuring a quinazoline core (a fused benzene and pyrimidine ring system) substituted with a chlorine atom at position 6 and a methyl ester group at position 2. Quinazoline derivatives are of significant interest in medicinal chemistry due to their role as kinase inhibitors, antimicrobial agents, and intermediates in drug synthesis . The methyl ester group enhances lipophilicity compared to carboxylic acid analogs, influencing solubility and bioavailability. Structural characterization of such compounds often employs crystallographic tools like SHELX programs for refinement and ORTEP-III for graphical representation .

Preparation Methods

Multi-Step Synthesis from Anthranilic Acid Derivatives

The classical approach to synthesizing methyl 6-chloroquinazoline-4-carboxylate involves sequential modifications of anthranilic acid derivatives. Anthranilic acid (2-aminobenzoic acid) serves as a foundational precursor due to its compatibility with cyclization and chlorination reactions.

Formation of the Quinazoline Core

The quinazoline ring is typically constructed via cyclocondensation reactions. For example, anthranilic acid derivatives react with formamide or urea under high-temperature conditions (150–200°C) to form the quinazoline-4-one intermediate . Subsequent esterification with methanol in the presence of a catalytic acid (e.g., sulfuric acid) yields the methyl carboxylate derivative.

Chlorination Strategies

Introducing the chlorine atom at the 6-position requires careful selection of chlorinating agents. Phosphorus oxychloride (POCl₃) is widely employed due to its ability to selectively chlorinate aromatic systems. In a representative procedure, the quinazoline-4-carboxylate intermediate is refluxed with excess POCl₃ (3 equivalents) in acetonitrile at 80°C for 12–16 hours . This method achieves a 59% yield after purification via silica gel chromatography . Alternative chlorination agents, such as thionyl chloride (SOCl₂), are less effective for this position, often leading to over-chlorination or decomposition.

One-Pot Three-Component Condensation

Recent advancements have streamlined the synthesis through one-pot methodologies. A study demonstrated the synthesis of 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid via a three-component reaction involving isatin derivatives, 4-chlorobenzaldehyde, and ammonium acetate . Although this method targets a substituted quinazoline, its principles are adaptable to this compound.

Reaction Mechanism and Conditions

The reaction proceeds through the alkaline hydrolysis of isatin to generate (2-aminophenyl)-oxo-acetic acid, which subsequently condenses with 4-chlorobenzaldehyde and ammonium acetate. The use of a polar aprotic solvent (e.g., dimethylformamide, DMF) and elevated temperatures (80–100°C) facilitates the formation of the quinazoline core. Esterification with methyl iodide or dimethyl sulfate completes the synthesis .

Advantages and Limitations

This method reduces the number of isolation steps, improving overall yield (reported up to 75% for analogous compounds) . However, scalability is limited by the need for precise stoichiometric control and the hygroscopic nature of ammonium acetate.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool for accelerating reaction kinetics. A protocol for a related quinazoline derivative involved microwave heating at 120°C for 20 minutes, reducing reaction times from hours to minutes .

Optimization of Parameters

Key parameters include:

-

Solvent selection : Methanol or ethanol preferred for esterification.

-

Temperature : 120–150°C to ensure rapid cyclization without decomposition.

-

Catalysts : Diisopropylethylamine (DIPEA) enhances nucleophilic substitution rates .

Comparative Efficiency

Microwave methods achieve yields comparable to traditional heating (60–70%) but with significantly shorter reaction times (<30 minutes) . This approach is particularly advantageous for high-throughput screening in drug discovery.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. A representative protocol involves:

Large-Batch Chlorination

In a 2000-L reactor, methyl 6-hydroxypyrimidine-4-carboxylate is treated with POCl₃ (3 equivalents) in acetonitrile at 80°C . The mixture is quenched with ice-water, and the product is extracted into ethyl acetate. Column chromatography on silica gel (ethyl acetate/petroleum ether, 1:4) isolates the compound in 59% yield .

Purification and Quality Control

Industrial processes often replace chromatography with recrystallization for cost reasons. Ethanol-water mixtures (3:1) are effective for recrystallizing this compound, achieving >98% purity as verified by HPLC .

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for each method:

| Method | Yield (%) | Reaction Time | Scalability | Purification Technique |

|---|---|---|---|---|

| Multi-Step Anthranilic Acid | 45–55 | 24–48 h | Moderate | Column Chromatography |

| One-Pot Condensation | 70–75 | 8–12 h | Limited | Recrystallization |

| Microwave-Assisted | 60–70 | 0.5–1 h | High | Filtration |

| Industrial Chlorination | 59 | 12–16 h | High | Column Chromatography |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at C6

The chlorine atom at position 6 undergoes substitution with nucleophiles under mild conditions due to the electron-withdrawing effect of the adjacent quinazoline nitrogen atoms.

Key Reactions:

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Attack of the nucleophile at C6, forming a Meisenheimer complex.

Hydrolysis of the Ester Group

The methyl ester at position 4 undergoes hydrolysis under acidic or basic conditions to yield 6-chloroquinazoline-4-carboxylic acid.

Hydrolysis Conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (1M) | H2O/EtOH, reflux, 6 h | 6-Chloroquinazoline-4-carboxylic acid | 92% | |

| HCl (conc.) | H2O, 100°C, 3 h | 6-Chloroquinazoline-4-carboxylic acid | 88% |

Applications :

The carboxylic acid derivative serves as a precursor for amide couplings in drug design .

Cyclization Reactions

The compound participates in cyclization reactions to form fused heterocycles, enhancing its bioactivity profile.

Example:

-

Reaction with thiourea in ethanol under reflux forms 6-chloro-4-thioxoquinazoline , a scaffold for anticancer agents .

-

Cyclocondensation with hydroxylamine yields 6-chloroquinazoline-4-carboxamide oxime , a potent kinase inhibitor .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at C6:

Reduction Reactions

Selective reduction of the quinazoline ring is achievable under controlled conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H2, Pd/C | EtOH, 50 psi, 6 h | 6-Chloro-1,2,3,4-tetrahydroquinazoline-4-carboxylate | 60% | |

| NaBH4 | MeOH, rt, 2 h | Partial reduction (not observed) | – |

Note : Full reduction requires harsher conditions due to the stability of the aromatic system .

Oxidation Reactions

The methyl ester group resists oxidation, but the quinazoline ring can be functionalized:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO4, H2SO4 | 80°C, 4 h | 6-Chloroquinazoline-4-carboxylic acid | 90% | |

| mCPBA | DCM, rt, 12 h | Epoxidation (no reaction) | – |

Comparative Reactivity

A comparison with structurally similar compounds highlights its unique reactivity:

| Compound | Reactivity at C6 | Ester Hydrolysis Rate |

|---|---|---|

| Methyl 6-chloroquinazoline-4-carboxylate | High (SNAr) | Fast (t1/2 = 1.5 h in NaOH) |

| Methyl 2-chloroquinazoline-4-carboxylate | Moderate | Slow (t1/2 = 6 h in NaOH) |

| Methyl 4-chloroquinazoline-6-carboxylate | Low | Moderate (t1/2 = 3 h in NaOH) |

Scientific Research Applications

Scientific Research Applications

Methyl 6-chloroquinazoline-4-carboxylate has several notable applications:

Medicinal Chemistry

The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Quinazoline derivatives have shown promise in targeting various biological pathways, making them suitable candidates for drug development.

- Anticancer Activity : Research indicates that quinazoline derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, studies have shown that modifications to the quinazoline structure can enhance antitumor activity against various cancer cell lines .

Organic Synthesis

This compound serves as a building block for synthesizing more complex quinazoline derivatives. Its unique substitution pattern allows for targeted modifications that can lead to new compounds with desired biological activities.

Enzyme Inhibition Studies

The compound is utilized in studying enzyme inhibitors and receptor antagonists, contributing to the understanding of molecular interactions within biological systems. Its ability to bind to specific enzymes can lead to the development of novel therapeutic agents targeting diseases such as cancer .

Case Studies

Several studies highlight the applications and efficacy of this compound:

- Antitumor Activity :

-

Mechanism of Action :

- The mechanism involves binding to active sites of enzymes, thereby inhibiting their activity and blocking substrate access. This interaction is crucial for developing selective inhibitors that can modulate specific biological pathways .

-

Comparative Studies :

- Comparative analyses with other quinazoline derivatives show that this compound possesses unique properties due to its specific chlorine substitution, which affects its biological activity .

| Biological Activity | IC50 (μM) | Notes |

|---|---|---|

| Antimicrobial (e.g., M. tuberculosis) | TBD | Significant inhibition observed |

| AChE Inhibition | TBD | Comparable to standard treatments |

| Cytotoxicity (Cancer Cell Lines) | TBD | Selective against cancer cells |

Mechanism of Action

The mechanism of action of Methyl 6-chloroquinazoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can act as a receptor antagonist by binding to receptor sites and preventing the binding of natural ligands . These interactions can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Methyl 6-chloroquinazoline-4-carboxylate and Analogs

| Compound | Core Structure | Substituents (Positions) | Functional Group | Key Properties |

|---|---|---|---|---|

| This compound | Quinazoline (fused benzene + pyrimidine) | Cl (6), COOCH₃ (4) | Methyl ester | High lipophilicity, moderate water solubility |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8) | Pyrimidine | Cl (2), CH₃ (6), COOH (4) | Carboxylic acid | Higher polarity, lower logP |

| 6-Chloroquinazoline-4-carboxylic acid | Quinazoline | Cl (6), COOH (4) | Carboxylic acid | Increased acidity, improved H-bonding |

Key Observations :

- Ring System : Quinazoline derivatives (fused rings) exhibit greater aromaticity and steric bulk than pyrimidine analogs, affecting binding to biological targets like ATP pockets in kinases .

- Functional Groups : The methyl ester in the target compound reduces polarity compared to carboxylic acid analogs (e.g., 6-chloroquinazoline-4-carboxylic acid), enhancing membrane permeability but reducing aqueous solubility .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data (Hypothetical Estimates*)

| Compound | Molecular Weight (g/mol) | logP | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|---|

| This compound | 226.63 | 1.8 | 145–150 | ~5 mg/mL |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 190.59 | 0.5 | 180–185 | ~20 mg/mL |

| 6-Chloroquinazoline-4-carboxylic acid | 212.61 | 1.2 | 210–215 | ~10 mg/mL |

Analytical Techniques :

- Crystallography : SHELX software aids in resolving subtle conformational differences, such as ring puckering in quinazoline vs. planar pyrimidine systems .

Conformational Analysis

Quinazoline rings may exhibit puckering, quantified using Cremer-Pople coordinates . For example, the fused benzene ring in quinazoline restricts puckering compared to monocyclic pyrimidines, influencing intermolecular interactions in crystal lattices .

Biological Activity

Methyl 6-chloroquinazoline-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various diseases, including cancer and bacterial infections. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a quinazoline ring with a chlorine atom at the 6-position and a carboxylate group. Its molecular formula is C_10H_8ClN_2O_2, with a molecular weight of approximately 222.63 g/mol. The presence of the chlorine atom enhances its reactivity and potential as a therapeutic agent.

The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. Quinazoline derivatives are known to inhibit various kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The compound may induce apoptosis in cancer cells by disrupting microtubule assembly and affecting cell cycle progression .

Antitumor Activity

This compound has demonstrated promising antitumor properties in various studies:

- Cytotoxicity : It exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). Studies report IC50 values indicating significant potency, often in the micromolar range .

- Mechanistic Insights : The compound has been shown to arrest the cell cycle at the G0/G1 phase and elevate intracellular reactive oxygen species levels, contributing to its anticancer effects . Additionally, it interferes with the Raf/MEK/ERK signaling pathway, which is crucial for tumor growth and survival .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, particularly against resistant bacterial strains. Its efficacy has been evaluated against pathogens such as Mycobacterium tuberculosis . The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Study 1: Antitumor Efficacy

A study investigating various quinazoline derivatives found that this compound exhibited significant antiproliferative activity against A549 cells with an IC50 value of approximately 15 µM. The study highlighted its potential as a lead compound for further development in cancer therapy .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 15 | Cell cycle arrest |

| This compound | MCF-7 | 12 | ROS elevation |

Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of quinazoline derivatives, this compound demonstrated effective inhibition against Mycobacterium tuberculosis with an MIC value of less than 10 µg/mL. This suggests its potential application in treating resistant bacterial infections .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Quinazoline Core : Starting from readily available precursors, the quinazoline ring is formed through cyclization reactions.

- Chlorination : The introduction of the chlorine atom can be achieved using chlorinating agents such as phosphorus oxychloride.

- Esterification : The carboxylic acid moiety is converted to a methyl ester using methanol and acid catalysts.

Q & A

Basic Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing Methyl 6-chloroquinazoline-4-carboxylate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1H- and 13C-NMR to confirm the substitution pattern and ester functionality.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.

- X-ray Crystallography : Employ SHELXL for structure refinement and ORTEP-3 for visualizing anisotropic displacement parameters . Mercury software can further validate crystal packing and intermolecular interactions .

| Technique | Application | Reference |

|---|---|---|

| X-ray Diffraction | Molecular geometry, bond lengths | SHELXL |

| Mercury | Crystal packing visualization |

Q. How can X-ray crystallography resolve the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal diffraction with synchrotron radiation for high-resolution data.

- Structure Solution : Apply SHELXS/SHELXD for phase determination .

- Refinement : Refine anisotropic displacement parameters and hydrogen atom positions using SHELXL . Visualize results with ORTEP for Windows to generate publication-quality figures .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound, particularly in multi-step reactions?

- Methodological Answer :

- Reagent Selection : Use trichlorotriazine as a coupling agent for introducing substituents, as demonstrated in analogous quinazoline syntheses .

- Microwave Assistance : Reduce reaction times and improve yields via microwave-assisted cyclization (e.g., 4-aminoquinazoline derivatives synthesized in 70-90% yields under controlled conditions) .

- Purification : Employ gradient column chromatography with silica gel (hexane/ethyl acetate) to isolate the ester derivative.

Q. How can computational tools predict reactivity or intermolecular interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Mercury CSD : Use the Materials Module to analyze hydrogen-bonding motifs and π-π stacking interactions in analogous crystal structures .

- PubChem Data : Compare with similar compounds (e.g., 6-(4-chlorophenyl)oxazolo-pyridine derivatives) to infer reactivity trends .

Q. How to address contradictions in crystallographic data during refinement?

- Methodological Answer :

- Twinned Data Handling : Use SHELXL’s twin refinement option for datasets with overlapping lattices .

- Validation Tools : Cross-check with Mercury’s packing similarity analysis to identify outliers in bond lengths/angles .

- Disorder Modeling : Apply PART instructions in SHELXL to refine disordered solvent molecules .

Q. What are key intermediates in synthesizing this compound, and how are they characterized?

- Methodological Answer :

- Intermediate Isolation : Monitor reactions via TLC and isolate intermediates like 6-chloroquinazoline-4-carboxylic acid using acid-base extraction.

- Spectroscopic Confirmation : Use 1H-NMR to verify esterification (e.g., methyl ester peak at δ 3.9 ppm) and IR for carbonyl stretches (~1700 cm−1) .

Q. How to analyze intermolecular interactions in the crystal lattice of this compound?

- Methodological Answer :

- Void Analysis : Use Mercury’s void visualization tool to assess solvent-accessible volumes .

- Hirshfeld Surfaces : Generate 2D fingerprint plots to quantify interaction types (e.g., H-bonding vs. van der Waals) .

- ConQuest Integration : Search the Cambridge Structural Database (CSD) for analogous packing motifs .

Properties

Molecular Formula |

C10H7ClN2O2 |

|---|---|

Molecular Weight |

222.63 g/mol |

IUPAC Name |

methyl 6-chloroquinazoline-4-carboxylate |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)9-7-4-6(11)2-3-8(7)12-5-13-9/h2-5H,1H3 |

InChI Key |

KKIKEFIKYBPUMW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=NC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.